Cyclohexane, [dimethoxy(2-methylpropyl)silyl]-
Overview
Description
Cyclohexane, [dimethoxy(2-methylpropyl)silyl]- is a chemical compound with the molecular formula C12H26O2Si It is a derivative of cyclohexane, where the cyclohexane ring is substituted with a dimethoxy(2-methylpropyl)silyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, [dimethoxy(2-methylpropyl)silyl]- typically involves the reaction of cyclohexane with a silylating agent such as dimethoxy(2-methylpropyl)silane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction may be catalyzed by a Lewis acid such as boron trifluoride etherate to enhance the silylation process.
Industrial Production Methods
In an industrial setting, the production of Cyclohexane, [dimethoxy(2-methylpropyl)silyl]- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and control of temperature and pressure can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, [dimethoxy(2-methylpropyl)silyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The silyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include halides and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives with different degrees of saturation.
Scientific Research Applications
Cyclohexane, [dimethoxy(2-methylpropyl)silyl]- has several applications in scientific research:
Chemistry: It is used as a silylating agent in organic synthesis to protect hydroxyl groups during chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drug delivery systems where silyl groups are used to modify the solubility and stability of drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including silicone-based products and polymers.
Mechanism of Action
The mechanism of action of Cyclohexane, [dimethoxy(2-methylpropyl)silyl]- involves the interaction of the silyl group with various molecular targets. The silyl group can form stable bonds with oxygen, nitrogen, and sulfur atoms, making it useful for protecting functional groups in organic synthesis. The pathways involved include nucleophilic attack on the silicon atom, leading to the formation of silyl ethers, silyl amines, and other derivatives.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexane, isobutyl-
- Cyclohexane, (2-methylpropyl)-
- Cyclohexane, dimethoxyethylsilyl-
Uniqueness
Cyclohexane, [dimethoxy(2-methylpropyl)silyl]- is unique due to the presence of the dimethoxy(2-methylpropyl)silyl group, which imparts specific chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications where these properties are desired, such as in the synthesis of hydrophobic drugs and materials.
Properties
IUPAC Name |
cyclohexyl-dimethoxy-(2-methylpropyl)silane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2Si/c1-11(2)10-15(13-3,14-4)12-8-6-5-7-9-12/h11-12H,5-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUODOUSPSBQCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si](C1CCCCC1)(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561159 | |
Record name | Cyclohexyl(dimethoxy)(2-methylpropyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127010-22-4 | |
Record name | Cyclohexyl(dimethoxy)(2-methylpropyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexyl-iso-butyl dimethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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